
(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C13H8N2O3 and its molecular weight is 240.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile is 240.05349212 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Configurations
Research on 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile and its derivatives has primarily focused on their synthesis and structural configurations. Studies have explored the synthesis of various furan compounds, including the preparation of cis and trans isomers of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and their bromine derivatives. These works have detailed the methods for obtaining different isomers and the conditions affecting these processes, such as temperature and reactants used, demonstrating the chemical versatility and reactivity of these compounds (Kato, Kuboyama, & Hirao, 1972).
Antibacterial Activities
Another aspect of research has been the evaluation of antibacterial activities. Compounds derived from 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, such as 5-[2-(5-nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles, have shown strong antibacterial properties against specific bacteria like Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents or exploring the mechanisms behind their efficacy (Hirao, Kato, & Hirota, 1971).
Thermodynamic Properties
Investigations into the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, which are closely related to 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, have provided insights into their physical characteristics. These studies aimed to determine the standard enthalpies of sublimation and formation, contributing to a deeper understanding of these compounds' stability, synthesis optimization, and potential applications (Dibrivnyi et al., 2019).
Enzymic Isomerization
The enzymic cis-trans isomerization of nitrofuran derivatives, including those related to 3-(2-furyl)-2-(3-nitrophenyl)acrylonitrile, has been a subject of study. These works have explored how different enzymes can catalyze the isomerization process, providing insight into the biochemical interactions and potential biological implications of these compounds (Tatsumi et al., 1979).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-11(8-13-5-2-6-18-13)10-3-1-4-12(7-10)15(16)17/h1-8H/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPSDPEPDOQBW-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


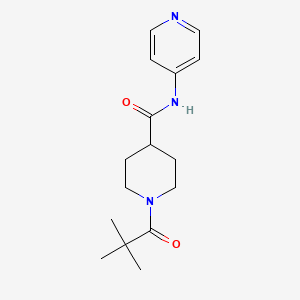
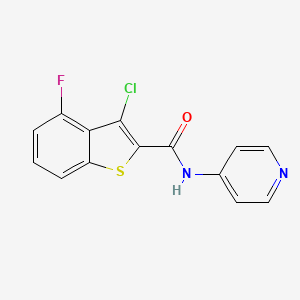
![N-(4-METHYLPHENYL)-N'-[1-({4-[(4-TOLUIDINOCARBOTHIOYL)AMINO]-1H-PYRAZOL-1-YL}METHYL)-1H-PYRAZOL-4-YL]THIOUREA](/img/structure/B4601028.png)
![4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]amino}butanoic acid, AldrichCPR](/img/structure/B4601042.png)
![[7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(2-furylcarbonyl)piperazino]methanone](/img/structure/B4601048.png)
![N-1,3-benzodioxol-5-yl-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4601050.png)
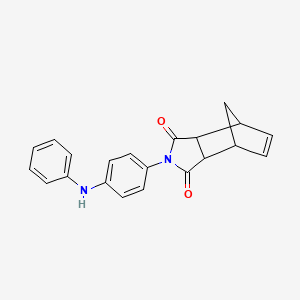
![3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~5~-(2-{[2-(3-CHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4601061.png)
![3-[2-(METHOXYMETHYL)-3-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE](/img/structure/B4601065.png)
![N-(4-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4601066.png)
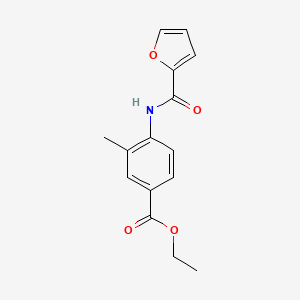
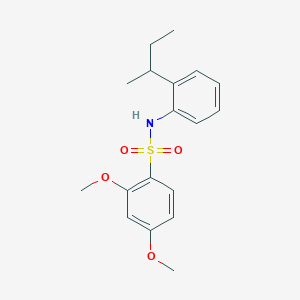
![ethyl [(5E)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4601095.png)
![N-(3-hydroxyphenyl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4601104.png)
